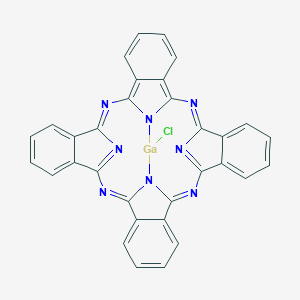

Gallium(III)-phthalocyanine chloride

Description

Significance in Advanced Materials Science

In the realm of advanced materials science, Gallium(III)-phthalocyanine chloride is prized for its potential in a variety of applications. Its inherent semiconducting and photoconducting properties have been a subject of extensive study. dtic.mil The compound's ability to absorb light and generate charge carriers makes it a candidate for use in organic electronic devices. biosynth.com

Furthermore, GaPcCl exhibits significant nonlinear optical (NLO) properties, which are of great interest for applications in optical limiting and other photonic technologies. rsc.orgrsc.org The modification of the axial ligand or the peripheral substituents on the phthalocyanine (B1677752) ring can be used to tune these NLO properties, offering a high degree of architectural flexibility in material design. rsc.orgrsc.org Research has shown that thermal annealing of GaPcCl thin films can be utilized to modify their optical properties, including the refractive index and nonlinear optical susceptibility, without affecting the chemical stability of the material. researchgate.net

Role in Interdisciplinary Research Domains

The utility of this compound extends beyond materials science into several interdisciplinary research areas. One of the most prominent of these is its application as a photosensitizer in photodynamic therapy (PDT) for cancer. nih.govnih.gov In PDT, a photosensitizer is administered and subsequently activated by light of a specific wavelength, leading to the generation of reactive oxygen species that can selectively destroy cancer cells. conicet.gov.armdpi.com Gallium(III)-phthalocyanine derivatives have shown promise in this area due to their strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light. researchgate.net Carboxylation of gallium phthalocyanines has been shown to enhance cellular uptake and improve the efficacy of PDT. nih.gov

In the field of catalysis, cationic gallium phthalocyanines have been developed for use in gallium(III)-activated processes. acs.orgresearchgate.net These catalysts have been successfully employed in cycloaddition and annulation reactions, demonstrating the versatility of the gallium phthalocyanine scaffold in synthetic organic chemistry. acs.org The development of these novel catalysts opens up new avenues for the synthesis of complex organic molecules. researchgate.net Additionally, the potential for GaPcCl to be used in sensor applications is an active area of research, leveraging the compound's responsive electronic structure. researchgate.net

Historical Development and Evolution of Metallophthalocyanine Research

The journey of metallophthalocyanine research began with a serendipitous discovery in the early 20th century. In 1907, the synthesis of the parent phthalocyanine molecule was an accidental byproduct of a reaction involving o-cyanobenzamide. dtic.mil The first metallophthalocyanine, copper(II)-phthalocyanine, was also synthesized by chance in 1927 during an attempt to prepare o-xylenedicyanide. dtic.mil

It was in the early 1930s that systematic research into this class of compounds began, with Linstead and his colleagues synthesizing a variety of metallophthalocyanines and coining the term "phthalocyanine". dtic.mil The elucidation of the structure of phthalocyanine and several of its metal complexes by Robertson and coworkers using single-crystal X-ray diffraction analysis was a landmark achievement that paved the way for a deeper understanding of their properties. dtic.mil Since these foundational discoveries, research on metallophthalocyanines, including this compound, has expanded dramatically, exploring their semiconductivity, photoconductivity, photochemical reactivity, and applications in a wide array of scientific and technological fields. dtic.milresearchgate.nettubitak.gov.tr

Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₁₆ClGaN₈ uni.lu |

| Molecular Weight | 617.70 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| λmax | 694 nm sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 19717-79-4 sigmaaldrich.comsigmaaldrich.com |

Properties

IUPAC Name |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-galladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMHOXAMWFXGCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16ClGaN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19717-79-4 | |

| Record name | (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]gallium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19717-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium, chloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-5-12)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium(III)-phthalocyanine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Gallium Iii Phthalocyanine Chloride

Advanced Synthetic Routes to Gallium(III)-Phthalocyanine Frameworks

The construction of the robust phthalocyanine (B1677752) macrocycle with a central gallium(III) ion can be achieved through several sophisticated synthetic pathways. These methods are designed to control the purity, yield, and ultimately the properties of the final compound.

Phthalonitrile-Based Macrocyclization Approaches

The most prevalent and versatile method for synthesizing phthalocyanines is the cyclotetramerization of phthalonitrile (B49051) precursors. imist.majchemrev.com This approach involves the reaction of four phthalonitrile units, which can be either unsubstituted or substituted, to form the macrocyclic ring. For the synthesis of gallium(III)-phthalocyanine chloride, this cyclotetramerization is typically carried out in the presence of a gallium source. researchgate.net The reaction often requires high temperatures, and the choice of solvent and catalyst is critical for achieving good yields and purity. researchgate.netnih.gov A common precursor is 1,3-diiminoisoindoline, which can also be used to generate the phthalocyanine macrocycle. jchemrev.com The "phthalonitrile route" is generally considered to have a higher atom economy compared to methods starting from phthalic anhydride. nih.govmdpi.com

Metal Insertion Techniques and Optimization

An alternative strategy to direct synthesis is the insertion of gallium into a pre-formed metal-free phthalocyanine (H₂Pc) macrocycle. rsc.org This method is particularly useful when the desired phthalocyanine substituents are sensitive to the conditions required for direct cyclotetramerization. The metalation of H₂Pc with a suitable gallium salt, such as gallium(III) chloride (GaCl₃), is a key step. wikipedia.orggoogle.com The reaction conditions, including solvent and temperature, must be carefully optimized to ensure efficient insertion without degradation of the macrocycle. For instance, reacting a metal-free phthalocyanine with trichlorosilane (B8805176) has been reported as a method for silicon insertion, and similar principles can be applied for other metals. google.com The reactivity of the Ga-Cl bond is a significant factor that can be exploited for preparing various axially substituted derivatives. rsc.org

Specific Solvent and Catalytic Conditions for Gallium(III) Phthalocyanine Formation

The choice of solvent and catalyst plays a pivotal role in the synthesis of gallium(III)-phthalocyanine. High-boiling organic solvents such as quinoline, dimethylaminoethanol (B1669961) (DMAE), and n-hexanol are frequently employed to facilitate the high temperatures needed for the cyclotetramerization reaction. researchgate.netnih.gov The use of a strong organic base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is common to catalyze the tetramerization of phthalonitriles. nih.govmdpi.comrsc.org For instance, the synthesis of a gallium(III) phthalocyanine complex has been achieved at high temperatures (around 220 °C) in the presence of DBU. researchgate.net More sustainable, or "greener," approaches are also being explored, such as solid-state synthesis or the use of alternative solvents like anisole (B1667542) and glycerol (B35011) to reduce the environmental impact. nih.govmdpi.comnih.gov The stability of the resulting phthalocyanine can be sensitive to the synthesis process, including the type of solvent and catalyst used. mdpi.com For example, cationic gallium phthalocyanine catalysts have been developed using weakly coordinating anions like SbF₆⁻. researchgate.netacs.orgresearchgate.net

Strategies for Functionalization and Derivatization

To modulate the properties of this compound, such as its solubility, aggregation behavior, and electronic characteristics, various functional groups can be introduced onto the phthalocyanine macrocycle. These modifications can be made at the peripheral or non-peripheral positions of the benzene (B151609) rings, or axially on the central gallium ion. rsc.orgresearchgate.net

Non-Peripheral Substitution Effects on Molecular Architecture

Substitution at the non-peripheral positions (the 1,4,8,11,15,18,22,25 positions) of the phthalocyanine ring has a more pronounced effect on the molecule's electronic and structural properties compared to peripheral substitution (the 2,3,9,10,16,17,23,24 positions). nih.govnih.gov Non-peripheral substituents can cause significant shifts in the electronic absorption spectra, which is a desirable feature for applications like photodynamic therapy. nih.gov For example, studies on metal-free phthalocyanines have shown that non-peripheral substitution with methoxyl or methylthio groups has a more significant influence on the molecular structure and spectroscopic properties than peripheral substitution. nih.gov This effect increases with the number of substituents. nih.gov The introduction of bulky groups at non-peripheral positions can also influence the aggregation properties of the phthalocyanine molecules. rsc.org

Design Principles for Cationic and Water-Soluble Derivatives

For many biological and catalytic applications, the solubility of phthalocyanines in aqueous media is crucial. nih.govtubitak.gov.tr Unmodified phthalocyanines are generally insoluble in water, which limits their utility. nih.govasianpubs.org To overcome this, strategies have been developed to introduce charged or hydrophilic groups onto the phthalocyanine framework, leading to the formation of cationic and water-soluble derivatives. nih.govasianpubs.orgworldscientific.com

One common approach is the introduction of quaternary ammonium (B1175870) groups to create cationic phthalocyanines. nih.govtubitak.gov.trgoogle.com These cationic derivatives often exhibit improved water solubility and can be synthesized by quaternizing nitrogen atoms in the substituted groups. nih.govtubitak.gov.tr Another strategy involves the introduction of anionic groups like carboxylates or sulfonates. nih.govtubitak.gov.tracs.org For instance, octacarboxyl gallium phthalocyanine has been prepared to enhance water solubility and cellular uptake. nih.gov The synthesis of these water-soluble derivatives can be achieved by using substituted phthalonitriles that already contain the desired functional groups or by post-synthesis modification of a pre-formed phthalocyanine. asianpubs.orgacs.org The introduction of non-ionic hydrophilic moieties, such as polyethylene (B3416737) glycol chains, is another effective method to increase water solubility. nih.govtubitak.gov.trgoogle.com

Unraveling the Synthesis and Purification of Quaternized this compound

A detailed exploration into the chemical derivatization and advanced purification techniques for a specialized gallium-based phthalocyanine compound reveals a multi-step synthetic approach and rigorous purification methodologies essential for obtaining research-grade material.

The synthesis of quaternized this compound is a nuanced process, primarily revolving around the initial synthesis of a peripherally substituted precursor followed by a quaternization reaction. This approach allows for the introduction of desired functionalities onto the phthalocyanine macrocycle, enhancing its properties for various applications. The subsequent purification to achieve a high-purity, research-grade compound is equally critical and employs advanced techniques such as column chromatography and sublimation.

Synthetic Methodologies and Chemical Derivatization

The creation of quaternized this compound derivatives is not a direct, one-pot synthesis. It typically involves the initial formation of a this compound molecule bearing peripheral substituents that can be subsequently quaternized. A common strategy involves the use of phthalonitrile precursors substituted with groups containing a tertiary amine, such as dimethylaminophenoxy groups.

The general synthesis of the precursor, a tetra-substituted this compound, is achieved through the cyclotetramerization of the corresponding substituted phthalonitrile in the presence of a gallium salt, typically Gallium(III) chloride (GaCl₃), in a high-boiling solvent like n-hexanol with a non-coordinating base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction mixture is heated to elevated temperatures, often around 160 °C, for several hours to facilitate the formation of the phthalocyanine macrocycle.

Synthesis and Characterization of Quaternized Derivatives

The quaternization of the peripherally substituted this compound is the subsequent and crucial step in forming the final product. This reaction is an example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reacting it with an alkyl halide. rockefeller.edu

The precursor, for instance, a tetra(dimethylaminophenoxy) this compound, is dissolved in a suitable organic solvent. An excess of an alkylating agent, commonly an alkyl halide such as methyl iodide (CH₃I) or ethyl bromide (CH₃Br), is then added to the solution. The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored over several hours or days. The quaternization introduces a positive charge on the nitrogen atoms of the peripheral groups, significantly altering the solubility and electronic properties of the phthalocyanine.

The characterization of the resulting quaternized derivatives is essential to confirm the success of the synthesis and to ascertain the purity of the compound. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure. The quaternization is evidenced by a downfield shift of the signals corresponding to the protons and carbons of the alkyl groups attached to the nitrogen atom due to the increased deshielding effect of the positive charge.

Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are used to determine the molecular weight of the quaternized product, confirming the addition of the alkyl groups. illinois.edu

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to monitor the changes in the vibrational modes of the molecule upon quaternization.

UV-Vis Spectroscopy: The electronic absorption spectrum in the Q-band region (typically 600-750 nm) provides information about the aggregation behavior and electronic properties of the phthalocyanine, which can be influenced by the quaternization.

Advanced Purification Techniques for Research-Grade Compounds

Achieving research-grade purity for this compound and its derivatives is paramount for reliable scientific investigation. The crude product obtained from synthesis typically contains unreacted starting materials, by-products, and isomers. Advanced purification techniques are therefore indispensable. nih.gov

Column Chromatography: This is a fundamental and widely used technique for the purification of phthalocyanines. emich.edunih.gov The choice of stationary phase and mobile phase is critical for effective separation.

Stationary Phase: Alumina (B75360) and silica (B1680970) gel are the most common stationary phases used for phthalocyanine purification. nih.govnih.gov The activity of the alumina can be adjusted by adding a specific percentage of water to optimize the separation. nih.gov

Mobile Phase: A variety of organic solvents and their mixtures are used as the mobile phase. The polarity of the eluent is often gradually increased (gradient elution) to separate compounds with different polarities. researchgate.net Common solvent systems include mixtures of non-polar solvents like hexane (B92381) or toluene (B28343) with more polar solvents such as tetrahydrofuran (B95107) (THF), acetone, or methanol. nih.govresearchgate.net For quaternized, and therefore more polar, phthalocyanines, more polar solvent systems are required for elution.

The separation is monitored by techniques like Thin-Layer Chromatography (TLC), and the fractions containing the pure compound are collected and the solvent is removed, typically by rotary evaporation. nih.gov

Recrystallization: This technique is used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. rsc.orgaijr.org An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic compounds include ethanol, acetone, and mixtures like hexane/ethyl acetate. rsc.org Finding a suitable solvent or solvent pair for quaternized phthalocyanines can be challenging due to their complex structures and potentially high polarity.

Advanced Spectroscopic and Structural Characterization of Gallium Iii Phthalocyanine Chloride

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone for the structural analysis of GaPcCl, providing a detailed "fingerprint" of the molecule's covalent bonds and their arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for confirming the successful synthesis of the phthalocyanine (B1677752) macrocycle. During the formation of the molecule, precursor materials like phthalonitriles undergo cyclotetramerization. A key indicator of a successful reaction in the FT-IR spectrum is the disappearance of the characteristic nitrile (C≡N) stretching band, typically found around 2226 cm⁻¹.

Beyond synthesis confirmation, FT-IR spectroscopy is instrumental in studying the physical state of GaPcCl. For instance, by analyzing the infrared spectra of thin films, it is possible to gain insights into the crystalline phase or polymorphism of the material, as different packing arrangements in the solid state can influence the vibrational modes of the molecule. Theoretical quantum chemical calculations are often used in conjunction with experimental FT-IR data to assign the observed bands to specific molecular vibrations with greater accuracy. researchgate.netresearchgate.net

Raman Spectroscopy: Resonance Raman and Polarization-Dependent Studies

Raman spectroscopy offers complementary information to FT-IR and is particularly powerful for studying GaPcCl. The technique is highly sensitive to the vibrations of the non-polar bonds that constitute the extensive π-conjugated system of the phthalocyanine ring.

Resonance Raman effects can be exploited by using a laser excitation wavelength that falls within one of the strong electronic absorption bands of GaPcCl (the Q-band or B-band). This resonance enhancement significantly amplifies the intensity of Raman signals associated with the chromophore, allowing for detailed investigation of the macrocycle's structure.

Polarization-Dependent Raman Spectroscopy is a sophisticated application used to determine the molecular orientation of GaPcCl within ordered systems like thin films. By analyzing the intensity of Raman bands as a function of the polarization of the incident and scattered light, the average tilt angle of the phthalocyanine macrocycles relative to a substrate can be determined. For example, studies on the related gold(III) phthalocyanine chloride have shown that this technique can reveal a co-facial structure where molecules are tilted at specific angles. researchgate.net This information is critical for understanding and controlling the properties of GaPcCl in electronic and optical devices.

Analysis of Vibrational Modes and Frequency Assignment

The Raman spectrum of GaPcCl is rich with information, containing numerous bands that correspond to specific vibrational modes of the molecule. By comparing the spectra to those of other metallophthalocyanines and using computational models, these bands can be assigned to distinct atomic motions. mdpi.com Key vibrational modes include:

Pyrrole (B145914) and Benzene (B151609) Ring Vibrations: Stretches and deformations of the C-C bonds within the pyrrole and fused benzene rings of the isoindole units.

Aza Bridge Stretching: Vibrations of the C-N-C bonds that link the isoindole units.

Macrocycle Breathing and Pulsation: Collective in-plane vibrations of the entire phthalocyanine ring system.

C-H Bending: In-plane and out-of-plane bending motions of the peripheral hydrogen atoms.

The precise frequencies of these modes are sensitive to the central metal ion. A notable Raman band, often used as an ion size marker, shifts its position depending on the metal (e.g., Al, Ga, In) coordinated within the phthalocyanine cavity. researchgate.net

Interactive Table 1: Typical Vibrational Mode Assignments for Metallophthalocyanines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Pyrrole C=C / Aza C=N Stretch | 1510 - 1530 | Coupled stretching of carbon-carbon bonds in the pyrrole rings and carbon-nitrogen bonds in the aza bridges. This is a strong marker band for the Pc²⁻ macrocycle. mdpi.com |

| Isoindole Breathing | ~1450 | A collective stretching and contracting motion of the entire isoindole subunit. |

| Pyrrole Stretching | ~1340 | Stretching vibrations primarily localized within the five-membered pyrrole rings. mdpi.com |

| In-plane C-H Bending | 1100 - 1300 | Bending motions of the peripheral C-H bonds that occur within the plane of the macrocycle. mdpi.com |

| Macrocycle Pulsation | 700 - 800 | A symmetric, in-plane "breathing" mode of the entire 16-membered inner ring of the phthalocyanine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of specific atomic nuclei, providing invaluable data for confirming molecular structure in solution.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications in Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) is used to verify the identity and purity of GaPcCl by detecting the signals from its hydrogen atoms. The large, rigid structure of the phthalocyanine macrocycle gives rise to a characteristic set of signals in the aromatic region of the spectrum.

The sixteen peripheral protons are chemically similar but can be split into two groups due to their proximity to the different nitrogen atoms (meso-nitrogens vs. pyrrolic nitrogens), leading to complex multiplets. The chemical shifts of these protons are influenced by the ring current effect of the aromatic macrocycle. For analogous metallophthalocyanines, these aromatic protons typically appear in a distinct downfield region of the spectrum.

Interactive Table 2: Expected ¹H-NMR Chemical Shifts for a Phthalocyanine Macrocycle

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Description |

| Aromatic Protons (Hα, Hβ) | 7.8 - 9.5 | Signals corresponding to the 16 protons on the periphery of the four benzene rings of the phthalocyanine macrocycle. The exact splitting pattern depends on the solvent and specific electronic effects. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. For a relatively large and non-volatile molecule like Gallium(III)-phthalocyanine chloride (MW: 617.70 g/mol ), "soft" ionization techniques are required to bring the molecule into the gas phase as an intact ion without significant fragmentation. sigmaaldrich.com

Commonly applied techniques for related metallophthalocyanines include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov

Electrospray Ionization (ESI-MS): In ESI, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and guided into the mass analyzer. This gentle process is highly effective for ionizing polar and large molecules. youtube.comnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI, the analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, desorbing them as intact ions. nih.gov MALDI-MS is particularly useful for achieving singly charged ions, which can simplify spectral interpretation. nih.gov

In studies of the closely related aluminum phthalocyanine chloride (AlClPc), both LC-MS (Liquid Chromatography-Mass Spectrometry, often using an ESI source) and MALDI-MS have been successfully used. nih.gov These techniques not only confirm the molecular weight of the parent compound but can also identify related species, such as the product of dechlorination, which is a potential impurity or degradation product. nih.gov

MALDI-TOF Mass Spectrometry for Molecular Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the molecular confirmation of phthalocyanine compounds. nih.gov This method is particularly valuable for monitoring synthesis reactions, offering high sensitivity and providing crucial information on the chemical species of reactants and products. nih.gov For phthalocyanines, intact molecular ions can be readily detected using this technique, often with a matrix like retinoic acid. nih.gov The application of MALDI-TOF MS allows for the precise determination of the molecular mass of this compound, confirming its elemental composition and the integrity of the macrocyclic structure. nih.gov While mass spectrometry has been used to identify potential dechlorination and adduct formation in related metallophthalocyanines during analysis, its primary role is the validation of the compound's molecular weight. nih.gov

Electronic Absorption and Emission Spectroscopy in Solution Phase

Ultraviolet-Visible (UV-Vis) Spectroscopy for Q-Band and B-Band Analysis

The electronic absorption spectrum of this compound, like other metallophthalocyanines, is dominated by two principal absorption regions: the B-band (or Soret band) in the near-UV region and the Q-band in the visible region. researchgate.netmdpi.com These bands arise from π-π* electronic transitions within the highly conjugated 18-π-electron system of the phthalocyanine macrocycle. nih.govmdpi.com

The Q-band, which is the most intense and characteristic feature, appears in the 600–700 nm range and corresponds to the transition from the highest occupied molecular orbital (HOMO) of a₁ᵤ symmetry to the lowest unoccupied molecular orbital (LUMO) of e₉ symmetry (a₁ᵤ → e₉). researchgate.netnih.gov The B-band, found between 300 nm and 500 nm, is attributed to deeper π-level transitions, specifically the a₂ᵤ → e₉ transition. researchgate.netnih.gov In non-aggregating solvents like tetrahydrofuran (B95107) (THF), the Q-band typically presents as a single, sharp, and intense peak, which is characteristic of the monomeric form of the complex. researchgate.net The central gallium metal ion influences the precise position and intensity of these characteristic absorption peaks. nih.gov

Table 1: UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | B-Band (λₘₐₓ, nm) | Q-Band (λₘₐₓ, nm) | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (B87167) (DMSO) | ~350 | ~680 | researchgate.net |

Fluorescence Spectroscopy: Emission Spectra and Quantum Yield Determinations

This compound exhibits fluorescence emission upon excitation at its Q-band absorption wavelength. The fluorescence spectrum is typically a mirror image of the Q-band absorption, with a small shift to longer wavelengths known as the Stokes shift. researchgate.net For related metallophthalocyanines, observed Stokes shifts are generally in the range of 2-10 nm. researchgate.net The emission originates from the radiative decay from the first excited singlet state (S₁) back to the ground state (S₀).

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. The determination of ΦF is essential for understanding the photophysical behavior of the molecule and its potential in applications that rely on light emission. While specific quantum yield values for this compound require dedicated experimental measurement, studies on related compounds confirm the importance of this parameter in characterizing photophysical properties. researchgate.net

Table 2: Fluorescence Emission Maxima for this compound

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (λₑₘ, nm) | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Not Specified | ~690 | researchgate.net |

Steady-State and Time-Resolved Photophysical Studies

Steady-state and time-resolved photophysical investigations provide deep insights into the dynamics of the excited states of this compound. researchgate.net Steady-state measurements focus on properties like absorption and fluorescence intensity under continuous illumination, while time-resolved studies monitor the decay of excited states over very short timescales (picoseconds to nanoseconds).

A key technique in these studies is Time-Correlated Single-Photon Counting (TCSPC), which is used to measure the fluorescence lifetime (τF). researchgate.netcapes.gov.br The fluorescence lifetime represents the average time the molecule spends in the excited state before returning to the ground state. mdpi.com For similar phthalocyanine systems, fluorescence decay profiles can be complex, sometimes revealing multiple lifetime components that relate to different molecular environments or conformations. mdpi.com These studies are crucial for understanding the intramolecular interactions and energy dissipation pathways within the molecule. researchgate.net The large conjugated system and the d-orbitals of the central metal can be triggered by light to generate transient intermediates with short lifetimes. nih.gov

Solvent Effects on Spectral Properties and Aggregation Behavior

The photophysical properties of this compound are highly sensitive to the solvent environment. nih.gov Changes in solvent polarity and coordinating ability can significantly alter the positions and shapes of the absorption and emission bands. nih.govresearchgate.net This sensitivity is largely due to solute-solvent interactions and the tendency of planar phthalocyanine molecules to aggregate in solution. nih.gov

Aggregation typically occurs in two forms: H-aggregates (face-to-face) and J-aggregates (edge-to-edge). H-aggregation usually causes a blue-shift in the Q-band, while J-aggregation leads to a red-shifted and narrowed band. In coordinating solvents like dimethyl sulfoxide (DMSO), the axial coordination of solvent molecules to the central gallium atom can inhibit aggregation, favoring the monomeric species. In contrast, in less coordinating or poor solvents, aggregation is more likely. The presence of a single, sharp Q-band for metallophthalocyanines in THF is often taken as evidence for the absence of significant aggregation. researchgate.net The study of solvent effects is therefore critical for controlling the molecular state and optimizing the optical properties of the compound for specific applications.

X-ray Diffraction and Advanced Structural Analysis

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of this compound at the atomic level. mdpi.com Analysis of a triclinic modification of the compound reveals precise bond lengths, angles, and intermolecular packing details. mdpi.com

The gallium atom is coordinated to the four isoindole nitrogen atoms of the phthalocyanine ring and to one axial chloride ligand. mdpi.com The Ga(III) ion is not perfectly coplanar with the phthalocyanine ring; it is displaced from the plane formed by the four coordinating nitrogen atoms by approximately 0.44 Å. mdpi.com The gallium-chlorine bond distance is about 2.20 Å. mdpi.com In the crystal lattice, the planar phthalocyanine macrocycles stack in a parallel arrangement. mdpi.com The analysis of one crystalline form showed that the rings of adjacent molecules are arranged with an approximate distance of 3.4 Å between them. mdpi.com This structural information is invaluable for understanding the compound's physical properties and for correlating them with its solid-state organization. mdpi.com

Table 3: Selected Crystallographic Data for a Modification of this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 13.770 | mdpi.com |

| b (Å) | 13.770 | mdpi.com |

| c (Å) | 14.039 | mdpi.com |

| α (°) | 98.32 | mdpi.com |

| β (°) | 108.64 | mdpi.com |

| γ (°) | 90.01 | mdpi.com |

| Ga-Cl Bond Distance (Å) | ~2.20 | mdpi.com |

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination.mdpi.comrigaku.com

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. rigaku.com For this compound, this method has been instrumental in revealing its molecular and crystal structure.

A study involving single-crystal X-ray analysis of a modification of GaPcCl, obtained through sublimation, determined that it crystallizes in the triclinic space group P1. mdpi.com The unit cell parameters were found to be a = 13.770 Å, b = 13.770 Å, c = 14.039 Å, α = 98.32°, β = 108.64°, and γ = 90.01°, with the unit cell containing four disordered molecules. mdpi.com This analysis provided crucial data on bond lengths and the spatial arrangement of the molecules. The Ga-Cl bond distance was determined to be approximately 2.20 Å. mdpi.com Furthermore, the gallium atom is displaced from the plane formed by the four coordinating isoindole nitrogen atoms by about 0.44 Å. mdpi.com The parallel arrangement of the phthalocyanine rings within the unit cell, with an approximate distance of 3.4 Å, was also established. mdpi.com

Another polymorph of GaPcCl, also in the P-1 space group, was found to have one molecule in the asymmetric unit, with the gallium atom displaced 0.44 Å above the plane of the four nitrogen atoms. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 13.770 |

| b (Å) | 13.770 |

| c (Å) | 14.039 |

| α (°) | 98.32 |

| β (°) | 108.64 |

| γ (°) | 90.01 |

| Molecules per unit cell (Z) | 4 |

Gas Electron Diffraction for Molecular Structure Analysis

While single-crystal X-ray diffraction provides information on the solid state, gas electron diffraction offers insights into the molecular structure in the gaseous phase, free from intermolecular interactions present in a crystal lattice. This technique is particularly valuable for determining the geometry of individual molecules.

Studies combining gas electron diffraction with quantum chemical calculations have been performed on chloro(phthalocyaninato)-gallium(III). acs.org This approach allows for a detailed determination of the molecular structure and a comparison with the solid-state structure obtained from X-ray diffraction.

Analysis of Molecular Symmetry and Geometric Parameters (e.g., C4v Symmetry, Metal Atom Displacement from Planar Macrocycle)

The molecular structure of this compound exhibits specific symmetry elements and geometric parameters that are crucial for understanding its properties. The molecule generally possesses a non-planar, or "shuttlecock," geometry.

The coordination around the central gallium atom is typically square pyramidal, with the four nitrogen atoms of the phthalocyanine ring forming the base and the chlorine atom at the apex. This arrangement leads to a molecular symmetry that can be described as C4v. A key geometric parameter is the displacement of the gallium atom from the plane defined by the four coordinating nitrogen atoms (N1-N4). In one crystalline form, this displacement has been measured to be 0.439 Å. mdpi.com This out-of-plane displacement is a characteristic feature of many metallophthalocyanines and influences their packing in the solid state and, consequently, their electronic properties.

| Parameter | Value (Å) |

| Ga-Cl bond length | ~2.20 |

| Ga displacement from N4 plane | ~0.44 |

Polymorphism Studies in Crystalline Forms.rsc.org

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of materials science as different polymorphs can exhibit distinct physical and chemical properties. rsc.org this compound has been shown to exhibit polymorphism. mdpi.com

Different crystalline forms of GaPcCl have been identified, each with a unique arrangement of molecules in the crystal lattice. mdpi.com For instance, a second modification of GaPcCl was found to have two molecules in the asymmetric unit, leading to a different packing arrangement compared to other known polymorphs. mdpi.com The existence of these different crystalline forms highlights the importance of controlling crystallization conditions to obtain a specific polymorph with desired properties. The study of these polymorphs is crucial as the arrangement of molecules, particularly the overlap and distance between adjacent phthalocyanine rings, significantly influences properties like photosensitivity. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS has been utilized to study the interface between chlorogallium phthalocyanine (GaClPc) and other materials, such as ferroelectric polymers. acs.org Such studies provide valuable information about the chemical interactions and electronic structure at the interface, which is critical for the development of electronic devices based on GaPcCl thin films.

Computational Chemistry and Theoretical Modeling of Gallium Iii Phthalocyanine Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method employed to investigate the properties of GaClPc, offering a balance between accuracy and computational cost.

DFT calculations have been instrumental in predicting and refining the molecular structure of GaClPc. These theoretical models consistently predict a C₄ᵥ symmetry for the molecule, characterized by the gallium atom positioned above the plane formed by the four inner nitrogen atoms of the phthalocyanine (B1677752) macrocycle, which itself is nearly planar. nih.govsigmaaldrich.com

Gas electron diffraction (GED) studies, augmented with quantum chemical calculations at the B3LYP/cc-pVTZ level, have provided precise geometrical parameters for GaClPc. nih.govsigmaaldrich.com The height of the gallium atom above the inner nitrogen cavity is calculated to be 50.2 pm. nih.govsigmaaldrich.com The crucial bond lengths are predicted as follows: Ga-Cl at 222.3 pm and Ga-N at 202.6 pm. nih.govsigmaaldrich.com The key bond angles, Cl-Ga-N and Ga-N-C, are calculated to be 104.3° and 125.0°, respectively. nih.govsigmaaldrich.com

Single-crystal X-ray analysis has also been used to determine the molecular structure of a modification of GaClPc. mdpi.comresearchgate.net In this crystalline form, the Ga-Cl bond length is approximately 2.20 Å (220 pm), and the gallium atom is displaced by about 0.44 Å (44 pm) from the plane of the four isoindole nitrogen atoms. mdpi.comresearchgate.net These experimental values show good agreement with the theoretical predictions, validating the accuracy of the DFT models.

A comparison of DFT-optimized and experimental bond lengths for GaClPc is presented in the table below.

Table 1: Selected Calculated and Experimental Bond Lengths (in Å) and Angles (in °) for Gallium(III)-Phthalocyanine Chloride

| Parameter | Calculated (B3LYP/cc-pVTZ) | Experimental (X-ray) |

|---|---|---|

| Ga-Cl Bond Length | 2.223 | 2.20 |

| Ga-N Bond Length | 2.026 | - |

| Ga Displacement | 0.502 | 0.44 |

| Cl-Ga-N Angle | 104.3 | - |

| Ga-N-C Angle | 125.0 | - |

Quantum chemical calculations have established that for phthalocyanine complexes with p-block elements like gallium, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are primarily localized on the phthalocyanine macrocycle. researchgate.net This indicates that the central gallium cation has a minimal contribution to these specific orbitals. researchgate.net

The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. Theoretical studies on various metallophthalocyanines have shown that the energy of the HOMO-LUMO gap is sensitive to the nature of the central metal ion. nih.gov For GaClPc, the extensive π-conjugated system of the phthalocyanine ring dictates the energies of these frontier orbitals.

The HOMO is typically of a₁u symmetry, while the LUMO has eg symmetry. The energy difference between these orbitals is largely responsible for the strong Q-band absorption in the visible region of the electromagnetic spectrum.

DFT calculations have been successfully used to predict the vibrational spectra (infrared and Raman) of GaClPc. nih.govsigmaaldrich.com These theoretical predictions are invaluable for the detailed assignment of experimentally observed vibrational bands to specific molecular motions. nih.govsigmaaldrich.comnih.gov

Calculations at the B3LYP level with basis sets like 6-31G* have provided vibrational frequencies that are in good agreement with experimental data. nih.govsigmaaldrich.com The calculated spectra for a series of metallophthalocyanines, including the gallium complex, have shown a consistent correlation with experimental IR and Raman spectra. nih.gov For instance, the calculated metal-ligand vibrations have been shown to follow the same trend as the experimentally observed peaks. nih.gov To improve the agreement between calculated and experimental frequencies, a scaling factor is often applied to the computed values to account for anharmonicity and other systematic errors in the calculations. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules, making it particularly suitable for predicting optical and electronic spectra.

TD-DFT calculations are widely used to interpret the UV-visible absorption spectra of phthalocyanines. nih.govacs.org These spectra are characterized by two main features: the intense Q-band in the near-infrared/visible region (around 600-700 nm) and the Soret or B-band in the near-ultraviolet region (around 300-400 nm). researchgate.netfrontiersin.org The Q-band, which is crucial for many of the applications of phthalocyanines, arises primarily from the electronic transition from the HOMO to the LUMO. researchgate.net

TD-DFT calculations have been shown to predict the energies of the Q and B bands for phthalocyanine analogues with reasonable accuracy. researchgate.net For instance, studies have shown that the CAM-B3LYP functional can provide more accurate results for the TD-DFT calculations of phthalocyanine compounds compared to the more common B3LYP functional. researchgate.net The theoretical calculations can also predict the relative intensities of these absorption bands, providing a comprehensive understanding of the electronic transitions. researchgate.net The environment, such as the solvent, can influence the absorption spectrum, and TD-DFT calculations can also model these solvatochromic effects.

High-Level Quantum Chemical Calculations for Molecular Properties

To achieve even greater accuracy in the prediction of molecular properties, high-level quantum chemical calculations are sometimes employed. These methods, while more computationally expensive than standard DFT, can provide benchmark data for molecular structures and energies.

For this compound, the combination of gas electron diffraction (GED) with quantum chemical calculations represents a high-level approach to determining its molecular structure in the gas phase. nih.govsigmaaldrich.com This combined methodology leverages the strengths of both experimental and theoretical techniques to yield highly accurate structural parameters. nih.govsigmaaldrich.com The quantum chemical calculations in these studies were performed at the B3LYP level with various basis sets, including 6-31G*, 6-311++G**, and cc-pVTZ, allowing for a systematic investigation of the basis set effects on the calculated geometry. nih.govsigmaaldrich.com The excellent agreement between the GED data and the B3LYP/cc-pVTZ results underscores the reliability of these high-level calculations for predicting the detailed molecular geometry of GaClPc. nih.govsigmaaldrich.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate dance of molecules, offering insights into the intermolecular forces that govern the structure and function of materials. While comprehensive MD simulation studies specifically detailing the intermolecular interactions of this compound are not extensively found in publicly available literature, the principles of this technique and data from related phthalocyanine systems can elucidate the expected nature of these interactions. MD simulations are crucial for understanding phenomena such as aggregation, crystal packing, and the formation of functional molecular assemblies.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a system like this compound, this would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. This allows for the simulation of how molecules of this compound would interact with each other in various environments, such as in solution or in the solid state.

Key intermolecular interactions that are critical to the behavior of phthalocyanines include π-π stacking interactions between the large aromatic macrocycles, van der Waals forces, and electrostatic interactions. The central gallium atom and the axial chloride ligand in this compound introduce a dipole moment, which can lead to significant dipole-dipole interactions that influence the orientation of molecules in an assembly.

Research on the crystal structure of Chloro(phthalocyaninato)gallium(III) provides a static picture of the solid-state intermolecular arrangement. In one determined crystal structure, the molecules are arranged in a triclinic space group, with the planar phthalocyanine rings of adjacent molecules being arranged in differently stacked planes. mdpi.com The distance between these parallel rings is approximately 3.4 Å. mdpi.com The gallium atom is situated about 0.44 Å above the plane of the isoindole nitrogen atoms, and the Ga-Cl bond length is approximately 2.20 Å. mdpi.com This out-of-plane position of the gallium and chlorine atoms influences the stacking arrangement of the macrocycles.

While the crystallographic data provides precise intermolecular distances in a crystalline solid, molecular dynamics simulations can offer a dynamic view of these interactions in different states. For instance, MD simulations could predict the preferred stacking arrangements (e.g., co-facial, slipped-stack) and the binding energies associated with the formation of dimers and larger aggregates in a solvent.

A hypothetical molecular dynamics simulation of this compound aggregation could yield data similar to that presented in the table below, which is based on typical values observed for phthalocyanine π-dimers in computational studies.

Table 1: Hypothetical Intermolecular Interaction Parameters for a this compound Dimer from Molecular Dynamics Simulation

| Interaction Parameter | Description | Hypothetical Value |

| Binding Energy (ΔE_bind) | The total energy released upon the formation of the dimer from two isolated molecules. | -50 to -80 kJ/mol |

| π-π Stacking Distance | The average distance between the planes of the two phthalocyanine macrocycles. | 3.3 - 3.6 Å |

| Slipped-Stack Displacement | The lateral offset of one macrocycle relative to the other. | 1.5 - 2.5 Å |

| Electrostatic Contribution | The portion of the binding energy arising from electrostatic interactions (e.g., dipole-dipole). | -20 to -35 kJ/mol |

| van der Waals Contribution | The portion of the binding energy from dispersion and repulsion forces. | -30 to -45 kJ/mol |

Such simulations would provide a detailed understanding of how the interplay of attractive and repulsive forces dictates the assembly of this compound molecules, which is fundamental to its properties and applications in areas like organic electronics and catalysis.

Photophysical and Photochemical Phenomena of Gallium Iii Phthalocyanine Chloride

Excited State Dynamics

Upon absorbing a photon of light, typically in the red or near-infrared region of the electromagnetic spectrum, GaPcCl is promoted from its stable ground state (S₀) to an electronically excited singlet state (S₁). nih.gov The fate of this short-lived S₁ state is central to the compound's photochemical activity. It can relax back to the ground state via non-radiative decay (heat) or radiative decay (fluorescence), or it can undergo a crucial process known as intersystem crossing to a more stable, long-lived triplet excited state (T₁). nih.gov

The generation of the triplet excited state (T₁) in GaPcCl occurs when the molecule undergoes intersystem crossing from the initially populated singlet excited state (S₁). nih.gov This process is highly efficient in phthalocyanines featuring diamagnetic metal centers like Ga(III), Zn(II), and Al(III). researchgate.net These metal ions promote the formation of triplet states with high quantum yields and, critically, long lifetimes. researchgate.net A long triplet state lifetime is essential for effective photosensitization, as it increases the probability of interaction with surrounding molecules, particularly molecular oxygen. researchgate.net The population of the T₁ state is the starting point for the generation of cytotoxic reactive oxygen species, which is the ultimate goal in many of its applications. nih.gov For instance, studies on similar molecules like silicon(IV) phthalocyanines have shown that structural modifications, such as quaternization, can significantly improve the triplet state quantum yield (ΦT), thereby enhancing its photosensitizing capability. researchgate.net

Reactive Oxygen Species (ROS) Generation Mechanisms

Once populated, the triplet excited state of GaPcCl can initiate the formation of reactive oxygen species (ROS) through two primary photochemical pathways, known as Type I and Type II reactions. nih.gov

The singlet oxygen quantum yield (ΦΔ) is a critical measure of a photosensitizer's efficiency, quantifying the number of singlet oxygen molecules generated per photon absorbed. Phthalocyanines with diamagnetic metal centers like Ga(III) are noted for having long triplet lifetimes, which leads to better singlet oxygen generation compared to those with paramagnetic metals. researchgate.net The ΦΔ value for GaPcCl and its derivatives is typically determined experimentally using a chemical trapping method. This involves monitoring the photo-oxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), in the presence of the photosensitizer and a reference compound with a known ΦΔ value (e.g., unsubstituted zinc phthalocyanine). nih.gov The quantum yield is then calculated from the photobleaching rates of the scavenger. nih.gov Studies have shown that the molecular structure and the solvent environment significantly influence the singlet oxygen quantum yield.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| Cationic Gallium(III) Phthalocyanine (B1677752) | DMSO | 0.57 | researchgate.net |

| Cationic Gallium(III) Phthalocyanine | DMF | 0.45 | researchgate.net |

| Unsubstituted ZnPc (Standard) | DMSO | 0.67 | nih.gov |

The generation of ROS by the excited triplet state of GaPcCl can proceed via two distinct mechanisms:

Type II Reaction (Energy Transfer): This is considered the predominant pathway for phthalocyanines. nih.gov In this mechanism, the triplet-state photosensitizer (³PS*) directly transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), while the photosensitizer returns to its ground state (S₀). nih.gov Singlet oxygen is a potent oxidizing agent capable of damaging cellular components. ump.edu.pl The efficiency of this process is highly dependent on the local oxygen concentration, which can be a limiting factor in hypoxic tumor environments. nih.gov

Type I Reaction (Electron Transfer): In this pathway, the triplet-state photosensitizer engages in an electron transfer reaction with a nearby substrate molecule. nih.gov The photosensitizer can either donate an electron to form a radical cation or accept an electron to form a radical anion. These radical ions can then react with molecular oxygen to produce other forms of ROS, such as the superoxide (B77818) anion radical (O₂⁻•), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.govnih.gov While often considered secondary to the Type II pathway for phthalocyanines, Type I reactions can become significant, particularly in the presence of suitable electron-donating molecules like DNA. researchgate.net

Photodegradation Quantum Yields

Photodegradation refers to the irreversible decomposition of the photosensitizer molecule upon exposure to light. An ideal photosensitizer should exhibit high photostability, meaning it can be repeatedly excited to generate ROS without being destroyed in the process. nih.gov The photostability is quantified by the photodegradation quantum yield (Φd), which represents the probability that an absorbed photon will lead to the decomposition of the molecule. A low Φd value is highly desirable. This property is typically measured by monitoring the decrease in the compound's characteristic Q-band absorbance over time during continuous irradiation. researchgate.net While specific Φd values for the parent Gallium(III)-phthalocyanine chloride are not extensively reported in the literature, studies on analogous metallophthalocyanines provide insight into the expected range of stability.

| Compound | Solvent | Photodegradation Quantum Yield (Φd) | Reference |

|---|---|---|---|

| Cationic Zinc(II) Phthalocyanine | DMSO | 1.08 x 10⁻⁵ | researchgate.net |

| Cationic Zinc(II) Phthalocyanine | DMF | 4.44 x 10⁻⁵ | researchgate.net |

Influence of Molecular Modifications on Photophysical and Photochemical Efficiency

The photophysical and photochemical properties of this compound (Ga(III)PcCl) are not static; they can be precisely tuned through strategic molecular modifications. The inherent architectural flexibility of the phthalocyanine macrocycle allows for chemical alterations at both the periphery of the ring and the axial position of the central gallium ion. rsc.org These modifications significantly influence the molecule's electronic structure, solubility, aggregation behavior, and, consequently, its efficiency in light-driven processes. rsc.orgmdpi.com

The strategic attachment of functional groups can enhance desirable properties such as solubility in various media and prevent the detrimental effects of aggregation, which often quenches excited states and reduces photochemical output. mdpi.combohrium.com Modifications can lead to shifts in absorption spectra, changes in the lifetimes of excited states, and altered quantum yields for fluorescence and singlet oxygen generation. bohrium.comulakbim.gov.trcapes.gov.br

Peripheral and Non-Peripheral Substitutions

Attaching substituents to the outer (peripheral) or inner (non-peripheral) positions of the phthalocyanine ring is a primary method for modifying its characteristics. These substitutions can profoundly impact the compound's solubility and aggregation tendencies. For instance, introducing bulky groups like 2-hydroxymethyl-1,4-benzodioxane (B143543) improves solubility in organic solvents and reduces the natural tendency of planar phthalocyanine molecules to stack together (aggregate). bohrium.com This ensures that the molecules remain as monomers in solution, a crucial factor for efficient photophysical and photochemical processes. bohrium.com

Research on tetra-substituted alkylthio gallium(III) phthalocyanines has also demonstrated the effectiveness of peripheral modifications. ulakbim.gov.tr The introduction of these groups not only enhances solubility but also directly influences the key photophysical and photochemical parameters. ulakbim.gov.tr

Detailed studies on Ga(III)PcCl derivatives substituted with 2-hydroxymethyl-1,4-benzodioxane at both peripheral and non-peripheral positions have provided specific insights. These modifications were found to cause red shifts in the Q-band absorption, meaning the molecule absorbs light at longer, more tissue-penetrating wavelengths. bohrium.com Furthermore, these substituted compounds exhibited favorable stability and high singlet oxygen quantum yields (ΦΔ), which is a critical measure of their efficiency as photosensitizers. bohrium.com The solvent environment also plays a role, affecting the fluorescence quantum yields (ΦF) and singlet oxygen generation. bohrium.compeeref.com

Below is a data table summarizing the photophysical and photochemical properties of peripherally (4-GaPc) and non-peripherally (3-GaPc) substituted this compound in different solvents.

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|

| Unsubstituted GaPc | DMF | 0.14 | 0.39 |

| 3-GaPc (Non-peripheral) | DMF | 0.20 | 0.58 |

| 4-GaPc (Peripheral) | DMF | 0.19 | 0.56 |

| 3-GaPc (Non-peripheral) | DMSO | 0.21 | 0.55 |

| 4-GaPc (Peripheral) | DMSO | 0.20 | 0.53 |

| 3-GaPc (Non-peripheral) | THF | 0.19 | 0.56 |

| 4-GaPc (Peripheral) | THF | 0.18 | 0.54 |

Data sourced from research on benzodioxane-substituted Ga(III) chloro phthalocyanines. bohrium.com

Axial Substitutions

The reactivity of the gallium-chloride (Ga-Cl) bond provides a direct route for axial modification of the phthalocyanine complex. rsc.org Replacing the chloride ligand with other chemical groups can significantly alter the electronic properties perpendicular to the macrocycle. This has been shown to favorably influence nonlinear optical absorption, a property relevant for applications in optical limiting where materials are used to protect sensors from intense light. rsc.org

The synthesis of highly soluble tetra(tert-butyl)gallium(III) phthalocyanines demonstrates how axial substitution can be combined with peripheral modifications to further enhance the molecule's properties. researchgate.net Similar to peripheral changes, axial substitutions can lead to significant reductions in the saturation energy density of the material, highlighting the utility of this modification strategy for tailoring nonlinear optical responses. rsc.org Studies on a range of axially modified gallium phthalocyanines confirm that they are among the most promising materials for limiting intense light, with structural changes providing a clear path to vary their performance. rsc.orgcapes.gov.br

Supramolecular Chemistry and Self Assembly of Gallium Iii Phthalocyanine Derivatives

Cation-Induced Dimerization and Self-Assembly Processes

The aggregation of gallium(III)-phthalocyanine molecules can be precisely controlled by external stimuli, such as the presence of specific cations. This induced dimerization is a cornerstone of their supramolecular chemistry, enabling the construction of complex molecular assemblies.

Phthalocyanine (B1677752) molecules functionalized with crown ether substituents exhibit a remarkable ability to form supramolecular dimers and larger assemblies upon the addition of alkali metal salts. ru.nl The crown ether moieties act as specific recognition sites for cations, driving the self-assembly process.

Research on gallium(III) tetra(15-crown-5)phthalocyaninate demonstrates that the addition of large alkali metal cations such as potassium (K+), rubidium (Rb+), or cesium (Cs+) induces the formation of uniform dimers. researchgate.netnih.gov In these structures, two crown-substituted phthalocyanine molecules are held together by four alkali metal ions, which form "sandwich" type complexes with the crown ether rings of both macrocycles. researchgate.netacs.org This cooperative binding results in a stable, co-facial dimeric structure. acs.org The specificity of this interaction is a key feature, allowing for controlled assembly. Unlike analogous aluminum phthalocyanine complexes which can form μ-oxo bridges, no such covalent linkage is observed between the gallium centers under similar conditions, highlighting the crucial role of the central metal in defining the supramolecular structure. nih.govacs.org

| Cation | Inducing Agent For | Resulting Structure | Reference |

| K+ | Dimerization | 4-fold bound dimer | nih.gov |

| Rb+ | Dimerization | 4-fold bound dimer | nih.gov |

| Cs+ | Dimerization | 4-fold bound dimer | nih.gov |

The environment in which self-assembly occurs plays a critical role in determining the final supramolecular architecture. The choice of solvent and the nature of the axial ligand attached to the central gallium(III) ion can significantly influence dimerization and aggregation processes.

The coordination sphere of the gallium(III) ion is labile, meaning that the axial ligand can be exchanged under certain conditions. nih.gov Studies have shown that the nature of the solvent dictates this exchange during cation-induced dimerization. For instance, in a nonpolar solvent like chloroform (CHCl3), an initial hydroxide (OH-) axial ligand on a gallium phthalocyanine can be replaced by a pivalate (Piv-) anion. researchgate.netnih.gov However, this axial ligand exchange is suppressed in a more polar solvent mixture like chloroform/methanol (CHCl3/CH3OH). nih.govacs.org This demonstrates that the solvent can mediate the molecular structure of the building blocks themselves, which in turn affects the architecture of the resulting supramolecular assembly. The interplay between solvent polarity and ligand lability provides a mechanism for tuning the properties of these materials. researchgate.net

| Solvent System | Axial Ligand Exchange | Supramolecular Outcome | Reference |

| Nonpolar (CHCl3) | Occurs (e.g., OH- replaced by Piv-) | Dimerization with exchanged ligand | nih.gov |

| Polar (CHCl3/CH3OH) | Does not occur | Dimerization with original ligand | nih.gov |

π-π Stacking Interactions in Molecular Assemblies and Dimers

The extended aromatic system of the phthalocyanine macrocycle is fundamental to its self-assembly behavior. Non-covalent π-π stacking interactions are a primary driving force for the aggregation of these molecules into dimers and larger columnar structures. nih.gov These interactions involve the face-to-face arrangement of the planar phthalocyanine rings.

In the solid state, chloro(phthalocyaninato)gallium(III) molecules arrange in parallel, with an inter-ring distance of approximately 3.4 Å, indicative of significant π-π stacking. mdpi.com This type of interaction is crucial for the formation of organized thin films and crystals. iaea.org The strength of these interactions can be influenced by peripheral substituents on the phthalocyanine ring and by the surrounding solvent molecules, which can compete for interactions with the π-system. nih.gov In solution, π-π stacking leads to the formation of aggregates, which can be observed through changes in the electronic absorption spectra, such as a blue-shift of the characteristic Q-band. ru.nl The controlled arrangement of these π-stacked systems is essential for applications in molecular electronics, where efficient charge transport along the columns is desired. ru.nl

Formation of Mixed Salts and Hybrid Systems with Other Chromophores

The principles of supramolecular chemistry allow for the assembly of gallium(III)-phthalocyanine units with other molecular components to create complex, functional hybrid systems. By combining phthalocyanines with other chromophores, it is possible to construct materials with tailored photophysical properties.

Supramolecular dyads and triads can be formed by linking a gallium(III)-phthalocyanine to other photoactive molecules, such as subphthalocyanines or fullerenes. nih.govmdpi.com These assemblies are often held together by specific interactions, such as coordination bonds or hydrogen bonds. For example, a fullerene derivative can be assembled with a crown-ether-substituted phthalocyanine, where π-π stacking and charge transfer interactions contribute to the stability of the hybrid system. mdpi.com The formation of these mixed systems allows for the integration of the distinct properties of each component, leading to materials capable of complex functions like photoinduced charge separation or energy transfer.

Energy Transfer and Charge Transfer Processes within Supramolecular Dyads

One of the most significant applications of supramolecular systems containing gallium(III)-phthalocyanine is in the field of artificial photosynthesis and light harvesting. By assembling electron donor and acceptor units in close proximity, it is possible to facilitate efficient energy transfer or photoinduced electron transfer. nih.gov

In a dyad composed of a phthalocyanine (as a donor) and another chromophore like a subphthalocyanine or a perylenediimide (as an acceptor), the absorption of light by one unit can lead to one of two processes. nih.govnih.gov

Energy Transfer: The excitation energy can be transferred from the initially excited molecule to the other component of the dyad. This process is highly dependent on the spectral overlap and distance between the two chromophores.

Charge Transfer (Electron Transfer): An electron can be transferred from the excited donor to the acceptor, creating a charge-separated state (e.g., [GaPc•+]-[Acceptor•-]). nih.gov

The fate of the excitation energy is determined by the energy levels of the involved molecules. nih.gov By chemically modifying the components, the reduction potentials can be tuned to favor either energy transfer or electron transfer. For example, in subphthalocyanine-phthalocyanine dyads, when the charge-transfer state is high in energy, efficient singlet-singlet energy transfer occurs. nih.govurl.edu Conversely, if the energy of the charge-transfer state is lowered, a highly efficient photoinduced electron transfer process can dominate, even in nonpolar solvents. nih.govnih.gov The ability to control these photophysical processes is crucial for the development of molecular-scale devices for solar energy conversion and photocatalysis. nih.gov

| Process | Description | Controlling Factors | Reference |

| Energy Transfer | Transfer of excitation energy between chromophores | Spectral overlap, distance, orientation | nih.gov |

| Charge Transfer | Photoinduced transfer of an electron from donor to acceptor | Redox potentials, solvent polarity, electronic coupling | nih.gov |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Gallium(III)-phthalocyanine chloride | Chloro(phthalocyaninato)gallium(III) |

| (HO)Ga(15C5)4Pc | Hydroxy[tetra(15-crown-5)phthalocyaninato]gallium(III) |

| (Piv)Ga(15C5)4Pc | Pivalato[tetra(15-crown-5)phthalocyaninato]gallium(III) |

| AlPcS | Sulfonated Aluminum Phthalocyanine |

| (PcGa)2O | µ-(Oxo)bis[phthalocyaninato]gallium(III) |

| Subphthalocyanine | Subphthalocyanine |

| Perylenediimide | Perylenediimide |

| Fullerene | Fullerene |

Thin Film Fabrication and Advanced Materials Research with Gallium Iii Phthalocyanine Chloride

Thin Film Deposition Techniques

The creation of high-quality Gallium(III)-phthalocyanine chloride (GaClPc) thin films is a foundational step in harnessing their potential. Researchers employ several advanced deposition techniques, each offering distinct advantages in controlling the film's properties.

Vacuum Thermal Evaporation Methodologies

Vacuum thermal evaporation stands as a prominent and widely utilized method for the fabrication of GaClPc thin films. acs.org This technique involves heating the GaClPc powder in a high-vacuum environment, causing it to sublimate. The gaseous molecules then travel and deposit onto a substrate, forming a thin film. The process is typically carried out in a high vacuum coating system. researchgate.net

The popularity of this method stems from its ability to produce uniform films with controllable thickness. acs.org It is a versatile technique that has been successfully used to deposit GaClPc films on various substrates, including conductive Fluorine-doped tin oxide (FTO) and flexible polymers. acs.orgresearchgate.net The resulting films are integral to the development of electronic and optoelectronic devices.

Glow-Discharge-Induced Sublimation

Glow-discharge-induced sublimation (GDS) is a novel, solvent-free method for depositing thin films of organic compounds. This technique utilizes a radio frequency plasma sputtering source to bombard the powdered organic material with low-energy noble gas ions. The energy from this bombardment induces the sublimation of the organic molecules, which then deposit onto a substrate.

While direct reports on the use of GDS for this compound are not prevalent, the successful deposition of related compounds like copper phthalocyanine (B1677752) using this method suggests its potential applicability. researchgate.net GDS offers a unique approach to film formation, where the deposited films may consist of intact molecules, although the presence of molecular fragments is also possible. acs.orgresearchgate.net This technique presents an alternative route to fabricating GaClPc films, potentially with different structural and morphological characteristics compared to those produced by conventional thermal evaporation.

Control of Film Thickness and Deposition Parameters

Precise control over the film thickness and other deposition parameters is critical as these factors significantly influence the structural and morphological properties of GaClPc thin films. acs.org In vacuum thermal evaporation, the thickness of the film is a key parameter that can be carefully managed during the deposition process.

Research has demonstrated a clear correlation between film thickness and the resulting structural and surface characteristics. For instance, the grain size and roughness of GaClPc films have been observed to increase with increasing film thickness. acs.org This control allows for the tailoring of film properties to meet the specific requirements of a given application.

Structural Properties of Thin Films

Understanding the structural arrangement of molecules within the thin film is paramount to predicting and controlling its electronic and optical behavior. Advanced analytical techniques provide detailed insights into the crystallinity, surface topography, and molecular organization of GaClPc films.

X-ray Diffraction for Crystalline Phase Analysis and Amorphous Structures

X-ray diffraction (XRD) is an indispensable tool for probing the crystalline nature of GaClPc thin films. acs.orgresearchgate.net XRD analysis provides information on the arrangement of atoms and molecules, revealing whether the film is crystalline, polycrystalline, or amorphous.

Studies on GaClPc films have yielded varied results depending on the deposition conditions and film thickness. Some research indicates that GaClPc films deposited on FTO substrates exhibit an amorphous structure. acs.orgresearchgate.net In contrast, another study reported that GaClPc films with a thickness greater than 45 nm show a single sharp diffraction peak at 2θ = 26.6°, suggesting a degree of crystallinity and preferential orientation. acs.org Furthermore, single-crystal X-ray analysis has been employed to determine the detailed crystal structure of two different modifications of GaClPc, both crystallizing in the triclinic space group. This detailed structural information is crucial for understanding the fundamental properties of the material.

Table 1: Crystallographic Data for this compound Modifications

| Parameter | ClGaPc (Modification 1) | ClGaPc (Modification 2) |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 13.770 | 13.770 |

| b (Å) | 13.770 | 14.039 |

| c (Å) | 14.039 | 98.32 |

| α (°) | 98.32 | 108.64 |

| β (°) | 108.64 | 90.01 |

| γ (°) | 90.01 | 4 |

| Z | 4 | 4 |

| This table is based on data from a single-crystal X-ray analysis study. |

Atomic Force Microscopy (AFM) for Surface Morphology, Grain Size, and Roughness